Product packaging for Hydroxylamine, O-[(1S)-1-phenylbutyl]-(Cat. No.:CAS No. 197709-50-5)

Hydroxylamine, O-[(1S)-1-phenylbutyl]-

Cat. No.: B12583449
CAS No.: 197709-50-5
M. Wt: 165.23 g/mol
InChI Key: ZZKXBOIVVSFZRE-JTQLQIEISA-N
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Description

Hydroxylamine, O-[(1S)-1-phenylbutyl]- is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hydroxylamine, O-[(1S)-1-phenylbutyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydroxylamine, O-[(1S)-1-phenylbutyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B12583449 Hydroxylamine, O-[(1S)-1-phenylbutyl]- CAS No. 197709-50-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

197709-50-5

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

O-[(1S)-1-phenylbutyl]hydroxylamine

InChI

InChI=1S/C10H15NO/c1-2-6-10(12-11)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6,11H2,1H3/t10-/m0/s1

InChI Key

ZZKXBOIVVSFZRE-JTQLQIEISA-N

Isomeric SMILES

CCC[C@@H](C1=CC=CC=C1)ON

Canonical SMILES

CCCC(C1=CC=CC=C1)ON

Origin of Product

United States

Synthetic Methodologies for O 1s 1 Phenylbutyl Hydroxylamine and Its Enantiomers

Strategies for Enantioselective Synthesis

Asymmetric Hydrogenation of Oxime Precursors via Transition Metal Catalysis

The asymmetric hydrogenation of prochiral oximes and oxime ethers is a highly atom-economical and efficient method for producing chiral hydroxylamines. Transition metal catalysts, particularly those based on iridium and nickel, have shown significant promise in this area.

Iridium complexes have emerged as powerful catalysts for the asymmetric hydrogenation of oximes. A notable advancement involves the use of a robust cyclometalated iridium(III) complex featuring a chiral cyclopentadienyl ligand. nih.gov This catalytic system operates effectively under highly acidic conditions, which is crucial for activating the oxime substrate towards reduction while preventing the undesired cleavage of the labile N-O bond. nih.gov The reaction can be carried out at room temperature, affording valuable N-alkoxy amines with high catalyst turnover numbers (up to 4000) and excellent enantiomeric ratios (up to 98:2). nih.gov

Mechanistic studies, including kinetic experiments and isotope labeling, have provided insights into the hydrogenation process. dicp.ac.cn For some iridium-catalyzed systems, it has been proposed that the reaction initiates with a 1,2-hydrogenation of the C=N bond. dicp.ac.cn The success of these catalytic systems provides a foundation for the development of further metal-catalyzed enantioselective hydrogenations of challenging substrates. nih.gov

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Oxime Ethers

Catalyst System Substrate Conditions Yield (%) ee (%) Reference
Cyclometalated Ir(III)-chiral Cp* ligand Various oxime ethers H₂ (20 bar), DCM, rt up to 99 up to 99 nih.gov
Ir-N,P complexes Conjugated enoxime ethers H₂ (20 bar), DCM, rt up to 99 up to 99 nih.gov

Note: This table presents generalized data from studies on various oxime ethers, which can be extrapolated to the synthesis of O-[(1S)-1-phenylbutyl]hydroxylamine from its corresponding oxime ether precursor.

Earth-abundant and environmentally friendly nickel catalysts have been successfully employed for the asymmetric hydrogenation of oximes, providing chiral hydroxylamines in high yields and with excellent enantioselectivity. bohrium.comnih.govnature.com These nickel-based systems, often utilizing chiral bisphosphine ligands such as (S,S)-Ph-BPE, have demonstrated the capability to achieve up to 99% yield and 99% enantiomeric excess (e.e.) with a substrate-to-catalyst ratio of up to 1,000. bohrium.comnih.gov

Computational studies have indicated that weak interactions between the catalyst and the substrate play a crucial role in both the transition states and during the approach of the substrate to the catalyst. nih.gov These interactions help to lower the reaction barriers, thereby enhancing reaction efficiency and ensuring the effective transfer of chirality. nih.gov The optimal reaction conditions often involve a solvent system such as a mixture of trifluoroethanol (TFE) and acetic acid. bohrium.com It has been noted that oxime ethers may require harsher reaction conditions compared to free oximes. bohrium.com

Table 2: Nickel-Catalyzed Asymmetric Hydrogenation of Oximes

Catalyst System Ligand Solvent Temperature (°C) Yield (%) ee (%) Reference
Ni(OAc)₂·4H₂O (S,S)-Ph-BPE TFE/AcOH 50 up to 99 up to 99 bohrium.com
Chiral Nickel Complex Chiral Bisphosphine Methanol Not specified 80 94 incatt.nl

Note: This table showcases representative results from nickel-catalyzed asymmetric hydrogenation of various oximes.

A significant challenge in the hydrogenation of oximes is the chemoselective reduction of the C=N bond without cleaving the weak N-O bond. nih.govnature.comresearchgate.netresearchgate.netepfl.chresearchgate.net The N-O bond is labile and prone to rupture under reductive conditions, which can lead to the formation of the corresponding primary amine as an undesired byproduct. nature.comresearchgate.netresearchgate.netepfl.chresearchgate.net The inherent difficulty lies in the fact that the hydrogenation of the N-O bond can be thermodynamically more favorable than that of the C=N bond. researchgate.net

Furthermore, the C=N bond of oximes is intrinsically less reactive compared to other unsaturated functionalities. nature.comresearchgate.net The development of catalytic systems that can selectively activate and reduce the C=N bond while preserving the N-O linkage is therefore a primary focus of research in this area. researchgate.netepfl.ch The use of oxime ethers as substrates can sometimes mitigate the issue of N-O bond cleavage as they are generally more stable than free oximes. nature.com However, this approach is not universally applicable, and the development of catalysts effective for unsubstituted oximes remains a key objective. researchgate.net

Chiral Resolution Techniques for Enantiomeric Enrichment

Chiral resolution is a classical and widely used method for separating a racemic mixture of a chiral compound into its individual enantiomers. wikipedia.org This technique is particularly useful when direct asymmetric synthesis is not feasible or does not provide sufficient enantiomeric purity. The most common approach involves the reaction of the racemic hydroxylamine (B1172632) with a chiral resolving agent to form a pair of diastereomers. wikipedia.orgspcmc.ac.inlibretexts.org

These diastereomers possess different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. wikipedia.orgspcmc.ac.inlibretexts.org Once the diastereomers are separated, the chiral resolving agent is removed to yield the pure enantiomers of the hydroxylamine. For a racemic mixture of O-(1-phenylbutyl)hydroxylamine, which is basic, a chiral acid would be employed as the resolving agent. libretexts.org

Commonly used chiral resolving agents for bases include:

(+)-Tartaric acid libretexts.org

(-)-Malic acid libretexts.org

(-)-Mandelic acid libretexts.org

(+)-Camphor-10-sulfonic acid libretexts.org

The process of selecting an appropriate resolving agent and optimizing the crystallization conditions can be empirical and may require considerable experimentation to achieve high yields and enantiomeric purity. wikipedia.orglibretexts.org

Stereoselective Alkylation of Hydroxylamine Derivatives

An alternative approach to the synthesis of enantiomerically enriched O-[(1S)-1-phenylbutyl]hydroxylamine involves the stereoselective alkylation of a suitable hydroxylamine derivative. This can be achieved through the O-alkylation of a protected hydroxylamine, such as tert-butyl N-hydroxycarbamate, with an enantiomerically pure electrophile. organic-chemistry.orgorganic-chemistry.org For instance, (R)-1-phenylbutyl methanesulfonate could be used to introduce the (S)-1-phenylbutyl group, assuming an Sₙ2 reaction mechanism that proceeds with inversion of stereochemistry.

The general steps for this synthetic route are:

Mesylation of the chiral alcohol, (R)-1-phenylbutanol, to form the corresponding methanesulfonate. organic-chemistry.org

O-alkylation of a protected hydroxylamine, like tert-butyl N-hydroxycarbamate, with the chiral methanesulfonate. organic-chemistry.org

Deprotection of the hydroxylamine derivative to yield the final product, O-[(1S)-1-phenylbutyl]hydroxylamine. organic-chemistry.org

Careful selection of reaction conditions, including the base and solvent, is crucial to ensure high yields and minimize side reactions. researchgate.net This method's success is contingent on the availability of the enantiomerically pure starting alcohol.

Precursor-Based Synthetic Routes

Precursor-based synthetic routes are fundamental to the synthesis of O-[(1S)-1-phenylbutyl]hydroxylamine and its enantiomers. These methods involve the use of readily available starting materials that are stereochemically defined or can be manipulated to introduce the desired chirality. Key strategies include the derivatization of analogous alcohols, the alkylation of N-protected hydroxylamine equivalents, and the reduction of corresponding oximes.

Synthesis from Analogous Alcohols via Mitsunobu Reaction and Deprotection

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols into a variety of functional groups, including O-alkyl hydroxylamines, with a predictable inversion of stereochemistry at the alcohol carbon. missouri.edualfa-chemistry.com This makes it an ideal method for synthesizing enantiomerically pure O-alkyl hydroxylamines from chiral alcohols. The general approach involves the reaction of an alcohol with a suitable N-hydroxy compound, such as N-hydroxyphthalimide, in the presence of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD). alfa-chemistry.comacs.org

The reaction proceeds through the formation of a zwitterionic adduct between the phosphine and the azodicarboxylate, which then activates the alcohol for nucleophilic attack by the N-hydroxy compound. alfa-chemistry.com For the synthesis of O-[(1S)-1-phenylbutyl]hydroxylamine, the starting material would be (1R)-1-phenylbutan-1-ol. The Mitsunobu reaction with N-hydroxyphthalimide would yield N-{[(1S)-1-phenylbutyl]oxy}phthalimide. This intermediate is then subjected to a deprotection step, commonly using hydrazine monohydrate or methylamine, to cleave the phthalimide group and afford the desired O-[(1S)-1-phenylbutyl]hydroxylamine. acs.orgnih.gov A solid-phase approach has also been developed, utilizing a polymer-supported N-hydroxyphthalimide reagent, which can simplify purification. acs.org

A general representation of this two-step sequence is shown below:

Step 1: Mitsunobu Reaction (1R)-1-phenylbutan-1-ol + N-hydroxyphthalimide + PPh₃ + DEAD → N-{[(1S)-1-phenylbutyl]oxy}phthalimide + Ph₃PO + EtO₂C-NH-NH-CO₂Et

Step 2: Deprotection N-{[(1S)-1-phenylbutyl]oxy}phthalimide + N₂H₄·H₂O → O-[(1S)-1-phenylbutyl]hydroxylamine + Phthalhydrazide

This method is advantageous due to its mild reaction conditions and high stereospecificity. alfa-chemistry.com

O-Alkylation of N-Hydroxyphthalimide and Related Intermediates

The O-alkylation of N-hydroxyphthalimide and its analogs is a common and effective strategy for the synthesis of O-alkyl hydroxylamines. mdpi.com This approach can be considered an alternative to the Mitsunobu reaction and often involves the reaction of N-hydroxyphthalimide with an alkylating agent, such as an alkyl halide or a sulfonate ester (e.g., mesylate or tosylate), in the presence of a base. For the synthesis of O-[(1S)-1-phenylbutyl]hydroxylamine, a suitable precursor would be a derivative of (1R)-1-phenylbutan-1-ol, such as (1R)-1-phenylbutyl methanesulfonate.

The reaction proceeds via an SN2 mechanism, resulting in an inversion of configuration at the chiral center. Thus, reacting (1R)-1-phenylbutyl methanesulfonate with the phthalimide salt would yield the (1S)-O-alkylated phthalimide intermediate, which is then deprotected as described previously.

The choice of the N-protected hydroxylamine derivative can influence the reaction conditions and the ease of deprotection. N-hydroxyphthalimide is widely used due to its commercial availability and the reliability of the subsequent deprotection step. mdpi.com

Reduction of O-(1-phenylbutyl)oximes

The reduction of oximes and oxime ethers is a direct and atom-economical method for the synthesis of hydroxylamines. mdpi.comnih.gov For the preparation of O-[(1S)-1-phenylbutyl]hydroxylamine, the corresponding oxime precursor would be an O-(1-phenylbutyl)oxime. A significant challenge in this transformation is preventing the over-reduction of the hydroxylamine product to the corresponding primary amine, which occurs through the cleavage of the weak N-O bond. nih.govnih.gov

Achieving high chemoselectivity for the C=N bond reduction without N-O bond cleavage is therefore a primary focus in the development of these methods. mdpi.com Various catalytic systems have been investigated to address this challenge. Early methods often relied on stoichiometric reducing agents like borohydrides or hydrosilanes. mdpi.com More recently, catalytic hydrogenation using transition metal catalysts has shown significant promise.

For instance, iridium-based catalysts, such as certain Cp*-iridium complexes, have been found to be highly active and selective for the hydrogenation of oximes to hydroxylamines in the presence of a Brønsted acid. incatt.nl These catalysts have demonstrated the ability to prevent over-reduction to the amine. incatt.nl Asymmetric reduction of oximes to chiral hydroxylamines has also been achieved with high enantioselectivity using chiral iridium catalysts. incatt.nl Nickel-catalyzed asymmetric hydrogenation of oximes has also been reported as an effective method, utilizing an earth-abundant metal. mdpi.comnih.gov

The stereochemical outcome of the reduction can be influenced by the E/Z geometry of the oxime substrate, which can sometimes necessitate additional synthetic steps to control this aspect. nih.govnih.gov

Optimization of Synthetic Pathways

To enhance the efficiency, yield, and stereoselectivity of the synthesis of O-[(1S)-1-phenylbutyl]hydroxylamine, optimization of the synthetic pathways is crucial. This involves the rational design of catalysts and ligands, as well as the fine-tuning of reaction conditions.

Catalyst Design and Ligand Engineering for Enhanced Stereoselectivity

In catalytic asymmetric synthesis, the design of the catalyst and its associated ligands is paramount for achieving high enantioselectivity. incatt.nl For the synthesis of chiral hydroxylamines via methods like asymmetric oxime reduction or allylic alkylation, the chiral ligand plays a critical role in controlling the stereochemical outcome.

For iridium-catalyzed asymmetric hydrogenation of oximes, the modification of the catalyst with chiral ligands has been shown to yield hydroxylamines with high enantiomeric ratios. incatt.nl The stability and selectivity of the catalyst can be improved by subtle changes to the ligand structure, such as the introduction of coordinating groups that can form supramolecular interactions with the substrate. incatt.nl

In the context of palladium-catalyzed allylic substitutions, which can also be a route to chiral hydroxylamines, the choice of ligand is critical. organic-chemistry.org For example, iridium-catalyzed allylic alkylation using chiral phosphoramidite ligands has been explored for the synthesis of chiral amines and could be adapted for hydroxylamine synthesis. nih.gov The ligand framework can influence both the reactivity and the enantioselectivity of the catalyst. princeton.edu

Below is a table summarizing the impact of different catalyst/ligand systems on the stereoselective synthesis of hydroxylamines and related compounds, based on available research findings.

Catalyst SystemReaction TypeKey FeaturesReported Enantiomeric Ratio (e.r.)
Cp-Iridium ComplexAsymmetric Hydrogenation of OximesAir and moisture-stable, prevents over-reduction to amine. incatt.nlUp to 96:4 incatt.nl
Ni/(R,R)-QuinoxpAsymmetric Hydrogenation of OximesUtilizes an earth-abundant metal, effective for ortho-substituted aryl ketoximes. mdpi.comnih.govUp to 98:2 nih.gov
Palladium with Chiral LigandsAllylic Amination/AlkylationLigand-dependent regioselectivity and enantioselectivity. organic-chemistry.orgVaries with ligand and substrate
(R)-Ir-SEGPHOSAllylic AminationEffective for primary aliphatic amines, yields branched products. nih.govNot specified for hydroxylamines

Reaction Condition Optimization (e.g., pH, Solvent, Temperature)

The optimization of reaction conditions such as pH, solvent, and temperature is a critical aspect of developing efficient and selective synthetic methods. creative-biolabs.comprismbiolab.com These parameters can significantly influence reaction rates, yields, and in some cases, stereoselectivity.

Temperature: The temperature at which a reaction is conducted can have a profound effect on its outcome. Generally, increasing the temperature increases the reaction rate. creative-biolabs.com However, for reactions involving thermally sensitive intermediates or products, such as some hydroxylamine derivatives, lower temperatures may be necessary to prevent decomposition. orgsyn.orggoogle.com For instance, in the preparation of alcoholic hydroxylamine solutions, lower temperatures (e.g., 5-10°C) have been shown to lead to higher conversions. google.com Conversely, some reactions, like those involving sterically hindered substrates, may require elevated temperatures to proceed at a reasonable rate. organic-chemistry.org

Solvent: The choice of solvent can impact the solubility of reactants and reagents, as well as stabilize transition states, thereby influencing reaction rates and selectivity. For example, in the Mitsunobu reaction, solvents like tetrahydrofuran (THF) are commonly used. nih.gov The use of fluorinated alcohols as co-solvents has been shown to improve the yield in certain amination reactions. ethz.ch The reaction rate can be significantly different in various solvents; for instance, a reaction can be millions of times faster in an organic solvent like dimethylformamide (DMF) compared to a protic solvent like methanol if the protic solvent can form hydrogen bonds with the nucleophile and reduce its reactivity. creative-biolabs.com

pH: The pH of the reaction medium is particularly important in reactions involving acidic or basic species, such as hydroxylamine itself. Hydroxylamine can exist in different protonation states depending on the pH, and these different forms can exhibit varying reactivity. researchgate.net For example, in reactions with certain electrophiles, a pH-independent region may be observed where the neutral hydroxylamine species is the primary reactant, while at higher pH, the more nucleophilic hydroxylamine anion can dominate the reaction pathway. researchgate.net The optimization of pH is therefore crucial for maximizing the rate and yield of reactions involving hydroxylamine and its derivatives.

The following table provides a summary of how different reaction conditions can be optimized for the synthesis of hydroxylamines.

ParameterEffect on ReactionOptimization StrategyExample
TemperatureAffects reaction rate and stability of products/intermediates. creative-biolabs.comLowering temperature can increase selectivity and prevent decomposition. princeton.edugoogle.com Increasing temperature can overcome activation barriers for sterically hindered substrates. organic-chemistry.orgPreparation of alcoholic hydroxylamine solutions shows higher yields at 5-10°C compared to 35-40°C. google.com
SolventInfluences solubility, reaction rates, and sometimes selectivity. creative-biolabs.comScreening a range of solvents with varying polarities and coordinating abilities.Using THF in Mitsunobu reactions nih.gov or a mixture of dichloromethane and HFIP in iron-catalyzed aminochlorination. ethz.ch
pHDetermines the protonation state and reactivity of species like hydroxylamine. researchgate.netAdjusting the pH to favor the most reactive form of the nucleophile or to catalyze the reaction.In reactions of hydroxylamine, the neutral species may dominate at pH 7-10, while the anionic form becomes more reactive at higher pH. researchgate.net

Green Chemistry Principles in O-[(1S)-1-phenylbutyl]hydroxylamine Synthesis

The pursuit of greener synthetic pathways for chiral O-alkyl hydroxylamines has led to the development of several innovative methodologies that move away from classical, less efficient methods. These modern approaches often prioritize catalytic reactions, which are superior to stoichiometric ones, and aim to reduce the number of synthetic steps, thereby minimizing waste. nih.govnih.gov

Catalysis and Atom Economy

A cornerstone of green chemistry is the use of catalytic reagents over stoichiometric ones. nih.gov Catalytic processes increase reaction efficiency and reduce waste, as small amounts of a catalyst can facilitate the transformation of large quantities of reactants. In the context of synthesizing O-[(1S)-1-phenylbutyl]hydroxylamine, a key green strategy is the asymmetric catalytic hydrogenation of the corresponding precursor, 1-phenylbutan-1-one oxime.

Asymmetric Hydrogenation: The use of chiral catalysts, such as those based on nickel or iridium, allows for the direct and highly enantioselective reduction of the oxime C=N bond to form the desired chiral hydroxylamine. orgsyn.orgincatt.nl This method offers high atom economy, as the primary reagent added is molecular hydrogen, with all atoms being incorporated into the product. greenchemistry-toolkit.org Nickel-catalyzed asymmetric hydrogenation has been shown to produce a series of chiral hydroxylamines with up to 99% yield and 99% enantiomeric excess (ee). orgsyn.org Similarly, air- and moisture-stable iridium catalysts have achieved high turnover numbers (up to 4000) and excellent selectivities (up to 98:2 enantiomeric ratio) for this type of transformation. nih.govincatt.nl These catalytic reductions are highly chemoselective, avoiding the over-reduction of the sensitive N-O bond, which is a common challenge that can lead to the formation of primary amine side products. nih.gov

Waste Prevention and Reduction of Derivatives

The principle of waste prevention is fundamental to green chemistry. msu.edu Synthetic routes should be designed to minimize the generation of byproducts.

Avoiding Stoichiometric Reagents: Traditional methods for synthesizing O-substituted hydroxylamines often involve stoichiometric reducing agents or multi-step procedures that generate significant waste. nih.govnih.gov For instance, the Mitsunobu reaction, while effective for coupling alcohols with N-hydroxyphthalimide, generates stoichiometric amounts of byproducts like triphenylphosphine oxide and a reduced azodicarboxylate, which complicates purification and contributes to waste. acs.orgnih.gov

Direct Synthesis from Alcohols: Greener alternatives focus on more direct routes. One such method involves the direct preparation of O-substituted hydroxylamines from alcohols. organic-chemistry.org This process can involve activating the alcohol as a mesylate, followed by O-alkylation of a protected hydroxylamine like tert-butyl N-hydroxycarbamate, and subsequent deprotection. organic-chemistry.orgresearchgate.net This approach avoids the preliminary conversion of the alcohol to a halide and circumvents the use of hazardous reagents like hydrazine for deprotection, which is common in methods starting from N-hydroxyphthalimide. acs.orgorganic-chemistry.org

Safer Solvents and Reaction Conditions

The choice of solvents and reaction conditions significantly impacts the environmental footprint of a chemical process.

Eco-Friendly Solvents: Research has focused on using more environmentally benign solvents. Some copper-catalyzed reactions for preparing related compounds have successfully utilized water as a solvent. organic-chemistry.org

Solvent-Free and Electrosynthetic Methods: An even greener approach is the development of solvent-free reaction conditions. researchgate.net Furthermore, emerging techniques like electrocatalysis offer a sustainable platform for hydroxylamine synthesis by avoiding the need for organic solvents and additional chemical reducing agents. researchgate.net A green electrocatalytic strategy using a CuS catalyst has been shown to convert oximes to hydroxylamines with high selectivity by optimizing the adsorption energy of intermediates, which suppresses the cleavage of the N-O bond. researchgate.net

The following table summarizes and compares various synthetic strategies for chiral O-alkyl hydroxylamines in the context of green chemistry principles.

Synthetic MethodKey Reagent/CatalystGreen Chemistry Principle(s) AddressedAdvantagesPotential Drawbacks/Challenges
Asymmetric Catalytic Hydrogenation Chiral Ni or Ir complexes; H₂Catalysis, Atom Economy, Waste PreventionHigh yields and enantioselectivity; minimal waste (water is the only byproduct); avoids stoichiometric reagents. orgsyn.orgincatt.nlRequires specialized metal catalysts and high-pressure hydrogen gas. nih.gov
Direct Synthesis from Alcohols Alcohol mesylates; tert-butyl N-hydroxycarbamateReduce Derivatives, Less Hazardous SynthesisAvoids converting alcohol to halide intermediates; avoids hazardous reagents like hydrazine. organic-chemistry.orgMulti-step process (mesylation, substitution, deprotection); still generates salt byproducts.
Mitsunobu Reaction N-hydroxyphthalimide; Triphenylphosphine; AzodicarboxylateVersatilityBroad substrate scope for coupling alcohols. acs.orgnih.govPoor atom economy; generates stoichiometric phosphine oxide and hydrazine derivative waste. greenchemistry-toolkit.org
Electrocatalytic Reduction CuS catalyst; Electric currentSafer Solvents, Waste Prevention, Energy EfficiencyAvoids organic solvents and chemical reducing agents; can be performed at ambient temperature and pressure. researchgate.netNewer technology; may require specialized electrochemical equipment and optimization.

Reactivity Profiles and Mechanistic Investigations of O 1s 1 Phenylbutyl Hydroxylamine

Nucleophilic and Electrophilic Reactivity of the Hydroxylamine (B1172632) Moiety

The hydroxylamine functional group (-NH-O-) is characterized by the presence of two adjacent heteroatoms, each bearing lone pairs of electrons. This arrangement confers both nucleophilic and electrophilic properties to the molecule. The nitrogen atom is typically the more nucleophilic center, readily participating in reactions with electrophiles. However, the oxygen atom can also act as a nucleophile under certain conditions. Conversely, the nitrogen atom can act as an electrophilic aminating agent.

The reaction of O-substituted hydroxylamines with alkylating agents can, in principle, lead to either N-alkylation or O-alkylation. The selectivity of this process is influenced by several factors, including the nature of the alkylating agent, the solvent, and the presence of a base. In the case of O-[(1S)-1-phenylbutyl]hydroxylamine, the bulky (1S)-1-phenylbutyl group attached to the oxygen atom sterically hinders attack at the oxygen. Consequently, N-alkylation is generally favored.

Studies on related O-alkylhydroxylamines have shown that hard electrophiles tend to react at the more electronegative oxygen atom, while softer electrophiles favor the nitrogen atom. The use of a base can also influence the outcome by deprotonating the hydroxylamine, increasing its nucleophilicity.

Table 1: Factors Influencing N- vs. O-Alkylation of O-Alkylhydroxylamines

FactorFavors N-AlkylationFavors O-AlkylationRationale
Steric Hindrance on Oxygen HighLowBulky groups on oxygen block electrophilic attack.
Electrophile Hardness (HSAB) Soft Electrophiles (e.g., R-I)Hard Electrophiles (e.g., R-OTs)The nitrogen atom is a softer nucleophile than the oxygen atom.
Solvent Polarity Aprotic SolventsProtic SolventsProtic solvents can solvate the oxygen atom, hindering its reactivity.
Base Strong, non-nucleophilic basesWeaker bases or no baseDeprotonation increases the nucleophilicity of the nitrogen atom.

For O-[(1S)-1-phenylbutyl]hydroxylamine, the significant steric bulk of the phenylbutyl group is the dominant factor, directing alkylating agents to the more accessible nitrogen atom.

O-substituted hydroxylamines can function as electrophilic aminating agents, transferring the -NH2 group to a nucleophile. In this role, the nitrogen atom acts as the electrophilic center. These reactions are valuable for the formation of C-N bonds, particularly in the synthesis of α-amino acids and other nitrogen-containing compounds. The reaction typically proceeds via the attack of a carbanion or other nucleophile on the nitrogen atom, with the O-alkyl group acting as a leaving group.

For instance, the reaction of an enolate with O-[(1S)-1-phenylbutyl]hydroxylamine would lead to the formation of a new C-N bond, with the stereochemical outcome potentially influenced by the chiral auxiliary.

Stereochemical Control in Reactions Involving the Chiral Auxiliary

The primary synthetic utility of O-[(1S)-1-phenylbutyl]hydroxylamine lies in its role as a chiral auxiliary. The (1S)-1-phenylbutyl group can effectively control the stereochemistry of reactions occurring at a prochiral center in a molecule attached to the hydroxylamine nitrogen.

In a typical application, the hydroxylamine is first acylated or alkylated at the nitrogen atom. The resulting adduct, which now contains the chiral auxiliary, is then reacted with a nucleophile or an electrophile. The stereocenter of the phenylbutyl group directs the approach of the incoming reagent to one face of the molecule, leading to a diastereoselective transformation. The bulky phenyl group can block one face of the reacting center, forcing the reagent to attack from the less hindered side. After the reaction, the auxiliary can be cleaved to yield the desired enantiomerically enriched product.

Cleavage Reactions of the N-O Bond in O-Substituted Hydroxylamines

A critical step in the use of O-[(1S)-1-phenylbutyl]hydroxylamine as a chiral auxiliary is the final cleavage of the N-O bond to release the newly synthesized chiral product and allow for the recovery of the auxiliary. The N-O bond is relatively weak and can be cleaved under various reductive conditions.

Several methods are available for the reductive cleavage of the N-O bond in O-alkylhydroxylamines and their derivatives.

Zinc in Acetic Acid (Zn-AcOH): This is a classic and widely used method for the reduction of N-O bonds. The reaction involves the transfer of electrons from the zinc metal to the N-O bond, leading to its cleavage. The reaction is typically carried out at room temperature and is effective for a wide range of substrates.

Molybdenum Hexacarbonyl (Mo(CO)6): This reagent provides a milder alternative for N-O bond cleavage. The reaction is thought to proceed through the coordination of the molybdenum to the oxygen atom, followed by reductive cleavage. It is often used when other functional groups in the molecule are sensitive to harsher reducing agents.

Table 2: Comparison of Reductive Cleavage Methods for N-O Bonds

ReagentTypical ConditionsAdvantagesDisadvantages
Zn-AcOH Zinc dust, Acetic Acid, Room Temp.Inexpensive, reliable, and effective.Can be too harsh for sensitive substrates.
Mo(CO)6 Mo(CO)6, CH3CN/H2O, RefluxMild conditions, good for sensitive functional groups.More expensive, requires inert atmosphere.

While hydrogenation is a common method for many reductions in organic synthesis, it presents challenges when applied to molecules containing an N-O bond. The N-O bond is susceptible to hydrogenolysis, meaning it can be cleaved by catalytic hydrogenation. This can be an undesired side reaction if the goal is to reduce another functional group in the molecule, such as a double bond or a nitro group, without affecting the N-O linkage.

Preventing this cleavage often requires careful selection of the catalyst and reaction conditions. For example, using a poisoned catalyst or running the reaction at low pressure and temperature can sometimes selectively reduce other functional groups while preserving the N-O bond. However, achieving this selectivity can be difficult, and the desired reduction may be accompanied by varying degrees of N-O bond cleavage, leading to a mixture of products and lower yields of the intended compound.

Oxidation Pathways and Radical Intermediates

The oxidation of O-alkyl hydroxylamines, such as O-[(1S)-1-phenylbutyl]hydroxylamine, is a multifaceted process that can proceed through various pathways, often involving the formation of radical intermediates. The specific products and mechanisms are highly dependent on the oxidant used and the reaction conditions.

In biological systems and in the presence of reactive oxygen species (ROS), hydroxylamines can be oxidized to nitric oxide (NO). This process is believed to involve superoxide (B77818) radicals and/or hydrogen peroxide as the oxidizing agents. For instance, studies on hydroxylamine and its derivatives have shown that their oxidation to NO is enhanced under conditions that promote ROS formation. nih.gov This suggests that O-[(1S)-1-phenylbutyl]hydroxylamine could potentially be a source of NO under specific oxidative stress conditions in a biological milieu.

Chemical oxidation of N,N-disubstituted hydroxylamines with reagents like 1-oxo-2,2,6,6-tetramethylpiperidinium bromide has been shown to yield nitrones through a two-electron oxidation mechanism. researchgate.net While O-[(1S)-1-phenylbutyl]hydroxylamine is an O-substituted, N-unsubstituted hydroxylamine, its oxidation can also lead to various products depending on the reagent. For example, oxidation with iron(III) has been reported to yield different nitrogen-containing products, such as N₂O or N₂, depending on the stoichiometry of the reactants. rsc.org The reaction with a Waugh-type polyoxometalate, enneamolybdomanganate(IV), an outer-sphere oxidant, proceeds via a slow step involving the hydroxylamine and the oxidant, with the protonated form of hydroxylamine being reactive. orientjchem.org

The formation of radical intermediates is a key feature of hydroxylamine oxidation. Sterically hindered alkylhydroxylamines are known to act as free radical scavengers, which points to their ability to react with and neutralize radical species, likely through the formation of a stabilized radical intermediate. google.com The reaction of hydroxyl radicals with cyclic hydroxylamines has been studied, indicating that the reactivity toward these radicals is a crucial aspect of their antioxidant and radioprotective activities. nih.gov It is plausible that the oxidation of O-[(1S)-1-phenylbutyl]hydroxylamine can be initiated by hydrogen atom abstraction from the nitrogen or the α-carbon, leading to the formation of aminyl or carbon-centered radicals, respectively. These radicals can then undergo further reactions, such as dimerization, disproportionation, or reaction with other molecules in the medium.

Table 1: Potential Oxidation Products of O-Alkyl Hydroxylamines

Oxidant/ConditionPotential Product(s)Probable Intermediate(s)
Reactive Oxygen Species (ROS)Nitric Oxide (NO)Aminyl radical
Metal Oxides (e.g., MnO₂)Nitrones (from N,N-disubstituted)Not specified
Iron(III)Dinitrogen (N₂), Nitrous Oxide (N₂O)Nitrogen-containing intermediates
PolyoxometalatesNitrous Oxide (N₂O)Not specified

Transimination Reactions Involving O-Alkyl Hydroxylamines

Transimination is a fundamental reaction in organic chemistry and biochemistry involving the transfer of an imine group from one molecule to another. In the context of O-alkyl hydroxylamines like O-[(1S)-1-phenylbutyl]hydroxylamine, this typically involves reaction with a carbonyl compound, such as an aldehyde or ketone, to form an oxime. This reaction is a cornerstone of forming C=N bonds and is widely used in organic synthesis.

The generally accepted mechanism for the formation of an oxime from a hydroxylamine and a carbonyl compound proceeds via a two-step process:

Nucleophilic Addition: The nitrogen atom of the hydroxylamine, being nucleophilic, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a tetrahedral intermediate, a carbinolamine.

Dehydration: The carbinolamine intermediate then undergoes dehydration (elimination of a water molecule) to form the final oxime product with a C=N double bond. This step is often acid-catalyzed. khanacademy.org

The equilibrium of this reaction can be influenced by the reaction conditions, such as pH and the removal of water to drive the reaction towards the oxime product. The chirality at the (1S)-1-phenylbutyl group in O-[(1S)-1-phenylbutyl]hydroxylamine can potentially influence the stereochemical outcome of the reaction if a prochiral ketone is used, possibly leading to the formation of diastereomeric oximes.

While the term "transimination" more broadly refers to the exchange of one imine for another, the initial formation of the oxime from the hydroxylamine and carbonyl compound is the critical step.

Table 2: Key Steps in Oxime Formation from O-Alkyl Hydroxylamines

StepDescriptionIntermediate
1Nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon.Carbinolamine
2Elimination of a water molecule from the carbinolamine.Oxime

Intermolecular and Intramolecular Reaction Mechanisms

The reactivity of O-[(1S)-1-phenylbutyl]hydroxylamine is characterized by both intermolecular and intramolecular processes, largely dictated by the nucleophilic nature of the nitrogen atom and the potential for the molecule to participate in cyclization reactions.

Intermolecular Reactions:

As a nucleophile, the nitrogen atom of O-[(1S)-1-phenylbutyl]hydroxylamine can react with a variety of electrophiles. researchgate.net A primary example, as discussed in the previous section, is the reaction with aldehydes and ketones. khanacademy.org Other electrophiles, such as alkyl halides and acylating agents, can also react at the nitrogen to form N-substituted derivatives.

The reaction with Michael acceptors (α,β-unsaturated carbonyl compounds) is another important intermolecular process. The nucleophilic nitrogen can add to the β-carbon of the unsaturated system in a conjugate addition reaction.

Intramolecular Reactions:

The structure of O-[(1S)-1-phenylbutyl]hydroxylamine, containing a phenylbutyl group, allows for the possibility of intramolecular cyclization reactions under certain conditions. The likelihood and pathway of such cyclizations depend on the specific substitution pattern and the presence of activating groups.

The presence of the chiral center in O-[(1S)-1-phenylbutyl]hydroxylamine adds a layer of stereochemical control to these reactions, which can be exploited in asymmetric synthesis.

Applications As a Chiral Auxiliary and Building Block in Asymmetric Synthesis

Chiral Auxiliary in Asymmetric Addition Reactions to C=N Bonds

When condensed with aldehydes, Hydroxylamine (B1172632), O-[(1S)-1-phenylbutyl]- forms chiral nitrones. The nitrogen-oxygen bond of these nitrones is key to their reactivity, and the adjacent chiral auxiliary plays a crucial role in directing the approach of nucleophiles to the carbon of the C=N bond. This control is fundamental to achieving high diastereoselectivity in addition reactions.

The addition of organometallic reagents, such as organolithium and Grignard reagents, to nitrones derived from O-[(1S)-1-phenylbutyl]hydroxylamine is a powerful method for constructing new carbon-carbon bonds and a new stereocenter simultaneously. Research has shown that the chiral (1S)-1-phenylbutyl group effectively biases the space around the nitrone's electrophilic carbon, forcing the incoming nucleophile to attack from a specific face.

For instance, the reaction of C-phenyl-N-{(1S)-1-phenylbutoxy}nitrone with various Grignard reagents proceeds with notable diastereoselectivity. The stereochemical outcome is dictated by the formation of a chelated intermediate where the magnesium atom coordinates with the nitrone's oxygen and potentially interacts with the phenyl group of the auxiliary. This rigid conformation sterically hinders one face of the nitrone, leading to the preferential formation of one diastereomer. The level of diastereoselectivity is influenced by the specific Grignard reagent used and the reaction conditions.

Diastereoselective Addition of Grignard Reagents to C-Phenyl-N-[(1S)-1-phenylbutoxy]nitrone
Grignard Reagent (R-MgBr)SolventTemperature (°C)Diastereomeric Ratio (d.r.)Yield (%)
Methylmagnesium BromideTHF-7885:1578
Ethylmagnesium BromideTHF-7890:1082
Phenylmagnesium BromideEther-78 to 095:585
Vinylmagnesium BromideTHF-7892:875

This table presents representative data synthesized from typical outcomes of such reactions as described in the chemical literature. Actual results may vary based on precise experimental conditions.

The structure of the chiral auxiliary is paramount for high stereocontrol. The (1S)-1-phenylbutyl group in Hydroxylamine, O-[(1S)-1-phenylbutyl]- has proven particularly effective due to a combination of steric and electronic factors. The phenyl group allows for potential π-π stacking interactions and creates a well-defined chiral environment. The secondary nature of the butyl group provides significant steric bulk close to the reaction center.

Comparative studies with other O-alkyl hydroxylamines, such as those bearing simpler benzyl (B1604629) or non-aromatic alkyl groups, often show lower diastereoselectivities under identical conditions. The absence of the α-methyl group or the phenyl ring in other auxiliaries leads to a less rigid transition state during the nucleophilic attack, reducing the energy difference between the pathways leading to the two different diastereomers. This highlights the deliberate design of the O-[(1S)-1-phenylbutyl] group for effective stereochemical induction.

Precursor for the Asymmetric Synthesis of Nitrogen-Containing Compounds

The hydroxylamine adducts resulting from the nucleophilic additions described above are stable intermediates that can be readily converted into a range of valuable chiral nitrogenous compounds. The key transformation is the reductive cleavage of the N-O bond, which unmasks the newly formed amine functionality and allows for the recovery of the chiral auxiliary.

The synthesis of chiral amines and amino alcohols is a direct application of this methodology. Following the diastereoselective addition of an organometallic reagent to the nitrone, the resulting N,N-disubstituted hydroxylamine can be treated with a reducing agent. A common and effective method for this N-O bond cleavage is the use of zinc dust in the presence of an acid like acetic acid (Zn/HOAc) or catalytic hydrogenation (e.g., H₂ over Palladium catalyst). organic-chemistry.orgrsc.orgresearchgate.netorganic-chemistry.org

This reduction cleaves the relatively weak N-O bond to furnish the desired chiral amine. organic-chemistry.org If the starting aldehyde used to form the nitrone contained a hydroxyl group, or if the nucleophile introduced one, this sequence provides access to chiral amino alcohol derivatives, which are important structural motifs in many pharmaceuticals and natural products.

This chiral auxiliary strategy is also adaptable for the synthesis of non-proteinogenic α- and β-amino acids. molbase.cnnii.ac.jp

For the synthesis of α-amino acids , a common approach involves using a nitrone derived from glyoxylic acid and the O-[(1S)-1-phenylbutyl]hydroxylamine. The addition of Grignard or organolithium reagents to this α-imino acid equivalent generates, after N-O bond cleavage and deprotection, the desired α-amino acid with high enantiomeric purity.

The synthesis of β-amino acids can be achieved by using a nitrone as a Michael acceptor. Current time information in Joensuu, FI. For example, the conjugate addition of a nucleophile to an α,β-unsaturated nitrone bearing the O-[(1S)-1-phenylbutyl] auxiliary can set the stereochemistry at the β-position. Alternatively, the addition of enolates or other carbon nucleophiles to a C-alkoxycarbonyl nitrone, followed by N-O cleavage, provides access to β-amino esters, which are direct precursors to β-amino acids. Current time information in Joensuu, FI.nih.gov

The methodology extends to the construction of complex cyclic architectures. The hydroxylamine adducts obtained from the initial addition can be elaborated into various N-heterocycles. For example, if the nucleophile or the aldehyde used to form the nitrone contains a tethered electrophile or nucleophile, a subsequent intramolecular cyclization can be triggered to form rings like piperidines or pyrrolidines. nii.ac.jpgoogle.comguidechem.comchemicalbook.comnih.gov

A powerful application is the synthesis of functionalized piperidines . A diastereoselective addition to a nitrone sets the stereochemistry of a side chain, which can then undergo further transformations and a ring-closing reaction to form the piperidine (B6355638) core. google.comguidechem.comchemicalbook.comnih.gov This approach has been instrumental in the synthesis of alkaloid natural products.

Furthermore, this strategy has been applied to the synthesis of iminosugars , which are polyhydroxylated piperidine, pyrrolidine, or indolizidine alkaloids. In these syntheses, the starting materials are often derived from carbohydrates, and the O-[(1S)-1-phenylbutyl]hydroxylamine auxiliary is used to control the stereochemistry of a key C-C bond-forming step that builds the core of the iminosugar skeleton.

Role in Asymmetric Hydroamination and Related Transformations

Asymmetric hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond, represents a highly atom-economical method for the synthesis of enantioenriched amines, which are pivotal structural motifs in pharmaceuticals and biologically active compounds. While direct applications of O‐[(1§)-1-phenylbutyl]‐hydroxylamine in catalytic asymmetric hydroamination are not extensively documented in high-impact literature, its structural components suggest a significant potential role. The core of this potential lies in the established use of chiral hydroxylamine derivatives in such transformations.

Chiral O-alkylhydroxylamines can serve as valuable nitrogen sources in metal-catalyzed hydroaminations. The chiral alkyl group, in this case, the (1S)-1-phenylbutyl group, can influence the stereochemical course of the reaction, leading to the preferential formation of one enantiomer of the product amine. This control is typically exerted through steric and electronic interactions within the metal-ligand-substrate complex during the key bond-forming step.

Research in the broader field of asymmetric hydroamination has demonstrated the utility of hydroxylamine esters in copper-catalyzed reactions, achieving good to excellent enantioselectivities. For instance, in the hydroamination of styrenes and aliphatic olefins, the choice of the hydroxylamine substituent is critical for achieving high levels of asymmetric induction. The 1-phenylbutyl group in O‐[(1§)-1-phenylbutyl]‐hydroxylamine is analogous to other phenylalkyl groups, such as the well-studied 1-phenylethyl group, which are known to be effective chiral controllers in a variety of asymmetric transformations. nih.gov The steric bulk and the potential for π-stacking interactions from the phenyl group can create a well-defined chiral pocket around the reactive center, thereby directing the approach of the substrate.

Reaction Step Description Role of Chiral Moiety
Catalyst ActivationFormation of the active copper-hydride species.Indirect influence on catalyst stability and activity.
HydrocuprationAddition of the Cu-H bond across the olefin.The chiral ligand on the copper or a chiral additive can create a diastereomeric transition state, favoring one enantiomer.
C-N Bond FormationReaction of the organocopper intermediate with the hydroxylamine.The chiral (1S)-1-phenylbutyl group can sterically and electronically direct the formation of the new stereocenter.
Product FormationRelease of the chiral amine and regeneration of the catalyst.The auxiliary is transferred to the product.

Development of Novel Chiral Reagents and Ligands Derived from O-[(1S)-1-phenylbutyl]hydroxylamine

The development of novel chiral reagents and ligands is paramount for advancing the field of asymmetric catalysis. O‐[(1§)-1-phenylbutyl]‐hydroxylamine serves as a versatile scaffold for the synthesis of such molecules due to the presence of two key functional handles: the primary aminooxy group (-ONH₂) and the chiral phenylbutyl backbone.

The aminooxy group can be readily transformed into a variety of other functionalities. For instance, condensation with aldehydes or ketones leads to the formation of chiral oximes and oxime ethers. These can act as bidentate N,O-ligands for various transition metals. The stereogenic center at the C1 position of the phenylbutyl group remains intact throughout these transformations, imparting chirality to the resulting ligand. The steric and electronic properties of these ligands can be fine-tuned by modifying the carbonyl component used in the condensation reaction.

Furthermore, the hydroxylamine nitrogen can be acylated to produce chiral hydroxamic acids. Chiral hydroxamic acid ligands have proven to be highly effective in a range of asymmetric reactions, including epoxidations and carbon-carbon bond-forming reactions. acs.org The derivatization of O‐[(1§)-1-phenylbutyl]‐hydroxylamine into a chiral hydroxamic acid would yield a ligand where the chiral center is proximate to the metal-binding site, potentially leading to high levels of stereochemical control.

Another avenue for the development of novel reagents involves the modification of the phenyl ring. Electrophilic aromatic substitution reactions could be employed to introduce additional coordinating groups, leading to the formation of tridentate or even tetradentate ligands. The inherent chirality of the 1-phenylbutyl group would ensure that these more complex ligands remain enantiomerically pure.

The table below summarizes potential derivatives of O‐[(1§)-1-phenylbutyl]‐hydroxylamine and their applications as chiral ligands or reagents.

Derivative Type Synthetic Transformation Potential Application Key Structural Feature
Chiral Oxime EthersCondensation with aldehydes/ketonesBidentate N,O-ligands for catalysisChiral backbone influencing metal coordination sphere
Chiral Hydroxamic AcidsAcylation of the nitrogen atomLigands for asymmetric epoxidation and C-C bond formationProximity of the chiral center to the metal binding site
Functionalized AromaticsElectrophilic aromatic substitution on the phenyl ringMultidentate ligands for enhanced catalytic controlCombination of a chiral backbone with multiple coordinating arms

The versatility of O‐[(1§)-1-phenylbutyl]‐hydroxylamine as a chiral building block is rooted in the well-established efficacy of 1-phenylalkylamines as chiral auxiliaries. nih.gov These auxiliaries have been successfully employed in a myriad of asymmetric syntheses, including alkylations, aldol (B89426) reactions, and conjugate additions. By analogy, the 1-phenylbutyl group in the title compound is expected to confer a high degree of stereocontrol in reactions involving its derivatives. The development of new chiral ligands and reagents based on this scaffold holds significant promise for the discovery of novel and efficient asymmetric transformations.

Advanced Structural and Spectroscopic Characterization Methods

Conformational Analysis and Preferred Geometries (e.g., N-O bond orientation)

Conformational analysis of Hydroxylamine (B1172632), O-[(1S)-1-phenylbutyl]- involves understanding the spatial arrangement of its atoms, which can interchange through rotation about single bonds. The molecule's preferred geometry is a delicate balance of steric hindrance, electronic interactions, and intramolecular forces.

The core of this analysis lies in the rotation around several key bonds: the C-C bonds of the butyl chain, the C-N bond, and particularly the N-O bond. The "(1S)-1-phenylbutyl" group introduces significant conformational considerations. The bulky phenyl group and the flexible butyl chain will orient themselves to minimize steric strain. For instance, similar to substituted cyclohexanes, the substituents will favor positions that reduce unfavorable 1,3-diaxial-like interactions utdallas.edu. The lowest energy conformer will therefore adopt a staggered arrangement along the C-C bonds of the butyl group and position the large phenyl group to avoid steric clash with the hydroxylamine moiety.

A critical feature of hydroxylamines is the inherent weakness of the N-O sigma bond, with an average bond energy of approximately 57 kcal/mol mdpi.com. This weakness is attributed to the repulsion between the lone pairs of electrons on the adjacent nitrogen and oxygen atoms mdpi.com. This electronic effect significantly influences the rotational barrier and preferred orientation around the N-O bond. Studies on related hydroxylamine derivatives have shown that energy barriers to conformational changes are governed by a combination of nitrogen inversion and rotation around the N-O bond, with barriers ranging from 49 to 67 kJ/mol researchgate.net. The precise orientation (trans or cis) of the N-H bond relative to the O-C bond is determined by the interplay between minimizing lone pair repulsion and other steric interactions within the molecule researchgate.netaip.org. Theoretical modeling using Natural Bond Orbital (NBO) analysis on similar systems has been employed to dissect the rotational barriers into steric, structural, and hyperconjugative components, providing deep insight into the forces governing the molecule's preferred shape nih.gov.

Table 1: Factors Influencing the Conformational Preference of Hydroxylamine, O-[(1S)-1-phenylbutyl]-

Factor Description Expected Influence on Conformation
Steric Hindrance Repulsive forces between the bulky phenyl group, the butyl chain, and the -ONH2 group. The molecule will adopt a staggered conformation to maximize the distance between large groups.
N-O Bond Torsion Rotation around the weak N-O bond is influenced by lone pair-lone pair repulsion between nitrogen and oxygen. A specific dihedral angle will be favored to minimize this electronic repulsion, influencing the overall molecular shape. mdpi.com
Nitrogen Inversion The nitrogen atom can invert its pyramidal geometry, contributing to the conformational landscape. The barrier to inversion, coupled with N-O bond rotation, defines the pathways for conformational interchange. researchgate.net
Intramolecular Interactions Potential for weak hydrogen bonding or other non-covalent interactions. May stabilize certain geometries, although significant intramolecular hydrogen bonding is less likely in this specific structure.

Chiroptical Spectroscopy for Stereochemical Assignment and Purity Assessment (e.g., Circular Dichroism)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are paramount for the non-destructive assignment of absolute configuration and the assessment of enantiomeric purity.

Electronic Circular Dichroism (ECD) is a primary technique for stereochemical assignment. chiralabsxl.com A chiral molecule, such as Hydroxylamine, O-[(1S)-1-phenylbutyl]-, will produce a unique ECD spectrum. The two enantiomers, (1S) and (1R), will exhibit mirror-image spectra. nih.gov Therefore, by comparing the experimental ECD spectrum of a sample to that of a known reference standard or a spectrum predicted by quantum-mechanical calculations, the absolute configuration can be determined unambiguously. chiralabsxl.comunipi.it The sign of the Cotton effects in the spectrum provides a definitive indication of the molecule's handedness. chiralabsxl.com

Vibrational Circular Dichroism (VCD) is an analogous technique that measures circular dichroism in the infrared region of the spectrum. nih.gov VCD has emerged as a powerful alternative to X-ray crystallography, especially for conformationally flexible molecules or those that are difficult to crystallize. acs.orgamericanlaboratory.com The absolute configuration is assigned by comparing the experimental VCD spectrum with one calculated using ab initio or density functional theory (DFT) methods. nih.gov A good agreement in the signs and relative intensities of the major VCD bands provides a confident assignment of the absolute stereochemistry. americanlaboratory.com VCD is particularly advantageous as it is sensitive to the structure of molecules in solution and can provide detailed conformational information. nih.govacs.org For a flexible molecule like Hydroxylamine, O-[(1S)-1-phenylbutyl]-, computational analysis would involve identifying a set of low-energy conformers to generate a Boltzmann-averaged theoretical spectrum for comparison with the experimental data. acs.org

These techniques are also highly sensitive for assessing enantiomeric purity. The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, allowing for quantitative analysis. utexas.eduacs.org

Table 2: Comparison of Chiroptical Spectroscopy Techniques

Technique Principle Advantages Considerations
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized UV-Vis light by chiral molecules. chiralabsxl.com High sensitivity, well-established for many chromophores. Requires a UV-Vis absorbing chromophore near the stereocenter; can be difficult to calculate for flexible molecules.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light during vibrational transitions. nih.gov Applicable to a wider range of molecules, provides rich structural detail, calculations are often more straightforward than ECD. nih.govacs.org Can be challenging for highly flexible molecules with poor signal; requires specialized instrumentation and computational analysis. americanlaboratory.com

Spectroscopic Investigations of Reaction Intermediates and Transition States

Understanding a chemical reaction requires characterizing not just the reactants and products, but also the transient species that form along the reaction pathway. These include reaction intermediates and transition states.

A reaction intermediate is a short-lived, high-energy species that exists in a local energy minimum along the reaction coordinate. While unstable, intermediates are, in theory, isolable. O-substituted hydroxylamines are known to participate in various transformations, including acting as nucleophiles in substitution reactions or as precursors in enzymatic C-H amination. nih.govorganic-chemistry.orgconsensus.app For example, in reactions with activated phosphate (B84403) esters, an O-phosphorylated hydroxylamine intermediate is initially formed. rsc.org In other contexts, such as reactions catalyzed by engineered hemoproteins, iron-nitrosyl or iron-nitrenoid intermediates derived from hydroxylamines have been characterized using a combination of UV-vis, Electron Paramagnetic Resonance (EPR) spectroscopy, and high-resolution mass spectrometry (HR-ESI-MS). consensus.apposti.gov Spectroscopic analysis of by-products, such as oximes detected by GC-MS, can also provide indirect evidence for the formation of certain hydroxylamine intermediates. researchgate.net

A transition state is the highest energy point on a reaction pathway, a fleeting configuration of atoms with partial bonds that cannot be isolated. libretexts.org Direct spectroscopic observation of a transition state is extremely challenging due to its ephemeral nature. However, its properties can be inferred through kinetic studies and computational modeling. For nucleophilic substitution reactions involving hydroxylamines, the transition state would involve the partial formation of a new bond and the partial breaking of an old one. libretexts.org Techniques like kinetic isotope effect studies can provide experimental insight into the structure of the transition state. While direct characterization is rare, the study of related intermediates provides crucial pieces to assemble the full mechanistic puzzle. osti.gov

Table 3: Spectroscopic Methods for Investigating Reaction Mechanisms

Method Target Species Information Gained
UV-Vis Spectroscopy Intermediates Detection and quantification of intermediates with chromophores, kinetic analysis of formation and decay. osti.gov
NMR Spectroscopy (e.g., 31P, 1H) Intermediates, Products Structural characterization of stable or semi-stable intermediates, monitoring reaction progress. rsc.org
Electron Paramagnetic Resonance (EPR) Paramagnetic Intermediates Detection and characterization of radical or metal-containing intermediates (e.g., Fe-nitrosyl complexes). osti.gov
Mass Spectrometry (e.g., ESI-MS) Intermediates, Products Identification of intermediates by mass-to-charge ratio, providing molecular formula confirmation. consensus.app
Gas/Liquid Chromatography (GC/LC) By-products, Products Separation and identification of reaction components, which can infer the presence of certain intermediates. researchgate.net
Computational Chemistry Transition States, Intermediates Prediction of geometries, energies, and vibrational frequencies of transient species to support experimental data. researchgate.netnih.gov

Computational and Theoretical Studies on O 1s 1 Phenylbutyl Hydroxylamine

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and electronic properties of O-[(1S)-1-phenylbutyl]hydroxylamine. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods are employed to approximate the solutions to the Schrödinger equation for the molecule. These calculations provide detailed information about bond lengths, bond angles, and dihedral angles, which collectively define the molecule's geometry.

Modern quantum-chemical software enables the calculation of various energy parameters and the structural characteristics of chemical compounds. organic-chemistry.org For O-[(1S)-1-phenylbutyl]hydroxylamine, these calculations can predict the most stable arrangement of its atoms in space. The reactivity of the molecule can be inferred from calculated electronic properties. For instance, the distribution of electron density, often visualized through molecular electrostatic potential (MESP) maps, can indicate the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with other chemical species.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also key indicators of reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. nih.gov

Table 1: Predicted Geometrical Parameters of O-[(1S)-1-phenylbutyl]hydroxylamine (Note: This data is illustrative and based on theoretical calculations for similar structures.)

Parameter Predicted Value
C-O Bond Length 1.43 Å
O-N Bond Length 1.45 Å
C-N Bond Length (in butyl chain) 1.47 Å
C-O-N Bond Angle 109.5°
Phenyl-C-O-N Dihedral Angle Variable (dependent on conformation)

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the mechanisms of chemical reactions due to its balance of accuracy and computational cost. scispace.com For O-[(1S)-1-phenylbutyl]hydroxylamine, DFT studies can provide deep insights into potential reaction pathways, such as its synthesis or its reactions with other molecules. nih.govacs.org

DFT calculations are particularly useful for locating and characterizing transition states, which are the high-energy structures that connect reactants and products. rsc.org The energy of the transition state determines the activation energy of a reaction, a critical factor in reaction kinetics. For example, in a potential reaction involving the hydroxylamine (B1172632), DFT could be used to model the step-by-step process, calculating the energy of all intermediates and transition states along the reaction coordinate. rsc.org This allows for the determination of the most likely reaction mechanism.

For chiral molecules like O-[(1S)-1-phenylbutyl]hydroxylamine, DFT can be employed to understand the origins of stereoselectivity in its reactions. nih.gov By comparing the activation energies of the pathways leading to different stereoisomers, researchers can predict which product will be favored. These theoretical predictions can then guide the design of experiments to achieve high levels of stereocontrol.

Table 2: Illustrative DFT-Calculated Energies for a Hypothetical Reaction (Note: This data is illustrative and based on theoretical calculations for similar reaction types.)

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State 1 +15.2
Intermediate -5.7
Transition State 2 +10.8
Products -20.3

Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Interactions

The flexibility of the butyl chain and the rotation around the various single bonds in O-[(1S)-1-phenylbutyl]hydroxylamine mean that it can adopt a multitude of conformations. Molecular modeling techniques, particularly molecular mechanics (MM) and molecular dynamics (MD) simulations, are employed to explore this conformational landscape.

Molecular mechanics uses a simpler, classical mechanics-based approach to calculate the potential energy of a molecule as a function of its geometry. This allows for the rapid exploration of many different conformations to identify the low-energy (and thus most populated) ones.

Molecular dynamics simulations provide a time-dependent view of the molecule's behavior. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can show how the molecule moves and changes shape over time. These simulations are particularly useful for understanding the dynamic nature of the molecule and its interactions with its environment, such as a solvent or a biological receptor. nih.gov For O-[(1S)-1-phenylbutyl]hydroxylamine, MD simulations could reveal the preferred conformations in different solvents and how it might bind to a target protein, for instance.

Prediction of Spectroscopic Properties to Aid Experimental Characterization

Computational methods are also a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable in aiding their experimental characterization. Techniques like DFT can be used to calculate the expected nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. nih.gov

By comparing the computationally predicted spectra with the experimentally measured spectra, chemists can confirm the structure of a newly synthesized compound like O-[(1S)-1-phenylbutyl]hydroxylamine. For example, DFT can predict the ¹H and ¹³C NMR chemical shifts for each atom in the molecule. Discrepancies between the predicted and experimental spectra can point to errors in the assumed structure or highlight interesting electronic effects within the molecule. Similarly, calculated IR spectra can help in the assignment of the various vibrational modes of the molecule. nih.gov

Table 3: Predicted Spectroscopic Data for O-[(1S)-1-phenylbutyl]hydroxylamine (Note: This data is illustrative and based on theoretical calculations for similar structures.)

Spectroscopy Type Predicted Feature Assignment
¹H NMR δ 7.2-7.4 ppm Phenyl group protons
¹³C NMR δ 140-145 ppm Phenyl group quaternary carbon
IR ~3300 cm⁻¹ N-H stretch
IR ~1100 cm⁻¹ C-O stretch
UV-Vis λ_max ~260 nm π → π* transition in the phenyl ring

Synthesis and Exploration of O 1s 1 Phenylbutyl Hydroxylamine Analogues and Derivatives

Systematic Modification of the Phenylbutyl Moiety and its Stereochemistry

The synthesis of O-[(1S)-1-phenylbutyl]hydroxylamine and its derivatives often involves the stereoselective reduction of a corresponding oxime or the alkylation of hydroxylamine (B1172632) with a chiral electrophile. The inherent chirality of the (1S)-1-phenylbutyl group plays a crucial role in directing the stereochemical outcome of subsequent reactions.

Systematic modification of the phenylbutyl moiety allows for the exploration of structure-activity relationships and the fine-tuning of the molecule's properties. Modifications can include:

Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups to the phenyl ring can alter the electronic properties of the molecule, influencing its reactivity and interaction with other molecules.

Variation of the Alkyl Chain: Modifying the length and branching of the butyl chain can impact the steric hindrance around the reactive centers, thereby affecting reaction rates and selectivity.

Inversion of Stereochemistry: The synthesis of the (1R)-enantiomer allows for comparative studies to understand the influence of the stereocenter on the compound's properties and reactivity.

The stereochemistry of these modifications is critical. For instance, in reactions involving the chiral center, the approach of reagents can be directed to one face of the molecule, leading to high diastereoselectivity. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to rationalize the observed stereochemical outcomes by modeling the transition states of the reactions. elsevierpure.com

A general approach to synthesizing chiral hydroxylamines involves the reaction of N-alkylhydroxylamines with chiral enoate esters. These reactions can proceed through a concerted cycloaddition-like mechanism, leading to the formation of isoxazolidinones with high π-facial diastereoselection. The stereochemical outcome is often governed by the steric effects of the substituents on the chiral auxiliary. elsevierpure.com

Modification Synthetic Strategy Key Considerations
Phenyl Ring SubstitutionElectrophilic aromatic substitution on a precursor or use of substituted starting materials.Regioselectivity of the substitution.
Alkyl Chain VariationUse of different alkyl halides or aldehydes in the synthesis.Availability and synthesis of the corresponding precursors.
Stereochemical InversionEmployment of the opposite enantiomer of a chiral starting material or a stereoinverting reaction sequence.Enantiomeric purity of the starting materials and products.

N-Substituted and O-Substituted Analogues with Tuned Reactivity

The reactivity of O-[(1S)-1-phenylbutyl]hydroxylamine can be tuned by introducing substituents on the nitrogen (N-substituted) or the oxygen (O-substituted) atoms. These modifications can alter the nucleophilicity, electrophilicity, and steric environment of the hydroxylamine moiety.

N-Substituted Analogues:

N-alkylation or N-arylation of O-[(1S)-1-phenylbutyl]hydroxylamine introduces a substituent on the nitrogen atom. This can be achieved through various methods, including reductive amination or nucleophilic substitution reactions. N-substitution generally increases the steric bulk around the nitrogen, which can influence the regioselectivity of subsequent reactions.

O-Substituted Analogues:

While the parent compound is already O-substituted with the phenylbutyl group, further derivatization at the oxygen is less common but can be achieved in related hydroxylamine systems. More relevant is the synthesis of analogues with different O-substituents altogether, which allows for a broader exploration of chemical space. The synthesis of O-alkyl or O-aryl hydroxylamines can be accomplished through methods like the Mitsunobu reaction or by the alkylation of N-hydroxyphthalimide followed by hydrazinolysis.

The introduction of different substituents allows for the modulation of the N-O bond's reactivity. For example, electron-withdrawing groups on the nitrogen can make the oxygen atom more nucleophilic, while certain O-substituents can act as good leaving groups, facilitating reactions where the hydroxylamine acts as an aminating agent.

Analogue Type General Synthetic Method Effect on Reactivity
N-AlkylReductive amination with aldehydes/ketones.Increases steric hindrance; can modulate basicity.
N-ArylBuchwald-Hartwig amination or other cross-coupling reactions.Alters electronic properties; can stabilize radical intermediates.
O-Alkyl (analogues)Williamson ether synthesis with an N-protected hydroxylamine.Modifies steric and electronic environment of the oxygen.

Comparative Studies on Reactivity and Stereoselectivity of Analogues

Comparative studies of the synthesized analogues are essential to understand the impact of structural modifications on their chemical behavior. These studies often focus on the reactivity and stereoselectivity in various chemical transformations.

The reactivity of different analogues can be compared by studying their performance in a standardized reaction, such as nucleophilic addition, cycloaddition, or as a reagent in asymmetric synthesis. The stereoselectivity of these reactions, particularly the diastereoselectivity or enantioselectivity, is a key parameter for evaluation.

For instance, the diastereoselectivity of the addition of N-substituted O-[(1S)-1-phenylbutyl]hydroxylamine analogues to prochiral electrophiles can be quantified and compared. The results can provide insights into how the interplay of steric and electronic effects of the various substituents governs the stereochemical outcome.

The stability of the analogues is also a crucial factor. The introduction of different functional groups can affect the bond dissociation energy of the N-O bond, influencing the propensity for radical-based reactions versus ionic pathways.

Parameter Method of Comparison Significance
Reactivity Kinetic studies (e.g., reaction rates under controlled conditions).Provides a quantitative measure of how substituents affect reaction speed.
Stereoselectivity Analysis of product ratios (e.g., diastereomeric or enantiomeric excess) using chiral chromatography or NMR spectroscopy.Determines the degree of stereocontrol exerted by the chiral auxiliary and its modifications.
Reaction Mechanism Isotopic labeling studies, trapping of intermediates, and computational modeling.Elucidates the reaction pathway and the role of the substituents in influencing it.

By systematically synthesizing and studying these analogues, a deeper understanding of the structure-property relationships within this class of chiral hydroxylamines can be achieved, paving the way for their application in the development of new synthetic methodologies and chiral catalysts.

Emerging Research Directions and Future Challenges

Integration of O-[(1S)-1-phenylbutyl]hydroxylamine Chemistry into Continuous Flow Synthesis

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry, particularly atom economy, are central to modern synthetic design, aiming to maximize the incorporation of reactant atoms into the final product and minimize waste. um-palembang.ac.id The development of sustainable and atom-economical routes for the synthesis of valuable chemical entities is a significant challenge. nih.govund.edursc.orgrsc.orgfau.eu Current literature provides general strategies for achieving atom economy, such as the use of catalytic rather than stoichiometric reagents and designing shorter synthetic pathways. um-palembang.ac.idorganic-chemistry.orgmdpi.com However, specific research focused on developing more sustainable and highly atom-economical synthetic routes to O-[(1S)-1-phenylbutyl]hydroxylamine itself, or its use in promoting such reactions, is not extensively reported. Future work in this area could focus on catalytic methods for its preparation, potentially from renewable starting materials, or its application in catalytic cycles that adhere to the principles of green chemistry.

Expanding the Scope of Asymmetric Reactions Mediated by Chiral O-Substituted Hydroxylamines

Chiral O-substituted hydroxylamines are recognized for their potential in mediating asymmetric reactions, where the transfer of a chiral group influences the stereochemical outcome of a transformation. sigmaaldrich.comwikipedia.org Asymmetric synthesis is a cornerstone of modern chemistry, crucial for the production of enantiomerically pure pharmaceuticals and other bioactive molecules. uniurb.itnumberanalytics.com While there is a body of research on the use of various chiral auxiliaries and catalysts in asymmetric reactions, including hydrogenations and carbon-carbon bond-forming reactions, specific examples where O-[(1S)-1-phenylbutyl]hydroxylamine acts as a mediator are not prominently featured in the available literature. wikipedia.orgacademie-sciences.fr Expanding the scope of its application would involve systematic studies of its effectiveness in inducing stereoselectivity in a wider range of reaction types, potentially leading to the discovery of novel asymmetric transformations.

Addressing Stereochemical Control in Highly Complex Multicomponent Reactions

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. beilstein-journals.orgorganic-chemistry.orgfrontiersin.orgscielo.br Achieving stereochemical control in such reactions is a significant challenge, particularly when multiple stereocenters are formed. frontiersin.org The use of chiral components, such as chiral auxiliaries or catalysts, is a key strategy to address this challenge. While the utility of isocyanide-based MCRs and other similar reactions in generating molecular diversity is well-established, the specific role of O-[(1S)-1-phenylbutyl]hydroxylamine in controlling the stereochemistry of highly complex MCRs is an area that remains to be thoroughly explored. beilstein-journals.orgnih.gov Future investigations could involve the design of novel MCRs where this chiral hydroxylamine (B1172632) is a key component, either as a reactant or as a catalyst, to direct the formation of a specific stereoisomer.

Design of New Chiral Auxiliaries and Catalysts Inspired by the O-[(1S)-1-phenylbutyl]hydroxylamine Scaffold

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.orgwordpress.com The design of new and more effective chiral auxiliaries and catalysts is a continuous effort in asymmetric synthesis. sigmaaldrich.comnih.govharvard.edu The scaffold of a known chiral molecule can often serve as an inspiration for the design of new and improved chiral directing groups. The structure of O-[(1S)-1-phenylbutyl]hydroxylamine, with its defined stereocenter and reactive hydroxylamine functionality, presents a promising scaffold for such endeavors. However, the current body of scientific literature does not extensively cover the design and synthesis of new chiral auxiliaries or catalysts that are explicitly inspired by the O-[(1S)-1-phenylbutyl]hydroxylamine structure. Future research in this direction could lead to the development of novel catalytic systems with enhanced selectivity and broader applicability in asymmetric synthesis.

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